An In-Depth Technical Guide to (4-Methylpiperidin-4-yl)methanamine and the 4-Substituted Piperidine Scaffold
An In-Depth Technical Guide to (4-Methylpiperidin-4-yl)methanamine and the 4-Substituted Piperidine Scaffold
Introduction: Navigating the Nomenclature of a Key Medicinal Chemistry Scaffold
The compound specified as "(4-Methylpiperidin-4-yl)methanamine" presents a critical point of discussion regarding chemical nomenclature and the importance of precise structural identification in research and development. The systematic IUPAC name for this structure is 4-(Aminomethyl)-4-methylpiperidine . It features a piperidine ring substituted at the C4 position with both a methyl group and an aminomethyl group, creating a quaternary carbon center.
This specific compound is a member of the broader class of 4-substituted-4-aminopiperidine derivatives, a structural motif of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds.[1] However, it is crucial to distinguish 4-(Aminomethyl)-4-methylpiperidine from its more commonly documented isomer, (1-Methylpiperidin-4-yl)methanamine (CAS No. 7149-42-0) , where the methyl group is located on the piperidine ring's nitrogen atom (N1).[2][] Due to the relative scarcity of specific experimental data for the C4-methylated variant in publicly accessible literature, this guide will provide a comprehensive overview of the 4-substituted piperidine scaffold, referencing general synthetic methodologies, and will use the well-characterized N1-methylated isomer as a case study for detailed data presentation and protocol description.
This guide is designed for researchers, scientists, and drug development professionals, providing the technical depth necessary to understand the synthesis, properties, and applications of this important class of molecules.
Part 1: Nomenclature, Synonyms, and Physicochemical Properties
A clear understanding of the nomenclature is paramount. The primary topic, 4-(Aminomethyl)-4-methylpiperidine , must be differentiated from its isomers and related compounds.
IUPAC Nomenclature and Compound Identification
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Primary Topic: 4-(Aminomethyl)-4-methylpiperidine.
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Synonyms: While less common, it may be referred to as 1-(4-methylpiperidin-4-yl)methanamine.
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Structure: A piperidine ring with a -CH₃ group and a -CH₂NH₂ group attached to the same carbon atom at the 4-position.
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Common Isomer: (1-Methylpiperidin-4-yl)methanamine.[]
Physicochemical Data Comparison
| Property | (1-Methylpiperidin-4-yl)methanamine | 4-(Aminomethyl)piperidine | Reference(s) |
| CAS Number | 7149-42-0 | 7144-05-0 | [2] |
| Molecular Formula | C₇H₁₆N₂ | C₆H₁₄N₂ | [2] |
| Molecular Weight | 128.22 g/mol | 114.19 g/mol | [2] |
| Appearance | Colourless to pale yellow liquid | Solid | [2] |
| Boiling Point | 80 °C | 200 °C (lit.) | [2] |
| Melting Point | 0 °C | 25 °C (lit.) | [2] |
| Density | 0.901 g/cm³ (Predicted) | 0.952 g/cm³ | [2][5] |
| pKa | 10.13 ±0.29 (Predicted) | Not specified | [2] |
| InChIKey | AGTPSAZJSOQXHJ-UHFFFAOYSA-N | LTEKQAPRXFBRNN-UHFFFAOYSA-N | [2] |
Part 2: Synthesis Strategies and Methodologies
The synthesis of 4-substituted-4-aminopiperidine derivatives is a key challenge in medicinal chemistry. An efficient and practical methodology is crucial for accessing these valuable building blocks.
General Synthesis of 4-Substituted-4-Aminopiperidine Derivatives
A robust method for creating the 4-substituted-4-aminopiperidine scaffold employs isonipecotate as a starting material, with a Curtius rearrangement serving as the key step to install the amine functionality.[1] This approach avoids the use of highly toxic reagents like diethylaluminum cyanide.[1]
The core strategy involves two critical transformations:
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Alkylation at the C4 Position: The acidic proton at the C4 position of an N-protected isonipecotate derivative can be removed by a strong base, and the resulting enolate can be alkylated with an appropriate electrophile (e.g., a methyl halide) to introduce the desired substituent.
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Curtius Rearrangement: The ester at C4 is converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. Subsequent hydrolysis yields the primary amine at the C4 position.
The following diagram illustrates this generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of 4-alkyl-4-aminopiperidine derivatives.
Detailed Protocol: Synthesis of (1-Methylpiperidin-4-yl)methanamine
For illustrative purposes, a detailed, field-proven protocol for the synthesis of the isomer (1-Methylpiperidin-4-yl)methanamine is provided below. This procedure involves the reduction of an amide using lithium aluminum hydride (LAH).[2][6]
Causality: The choice of LAH is critical here; it is a powerful reducing agent capable of converting the stable amide functional group of the starting material, 1-Methylisonipecotamide, directly to the corresponding amine. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive LAH.
Experimental Protocol:
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Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with a slurry of lithium aluminum hydride (1.0 eq) in anhydrous tetrahydrofuran (THF). The vessel is cooled to 0 °C in an ice bath.
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Addition of Starting Material: A solution of 1-Methylisonipecotamide (1.0 eq) in anhydrous THF is added portion-wise via the dropping funnel to the stirred LAH slurry, maintaining the internal temperature at 0 °C.[6]
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Reaction Progression: After the addition is complete, the mixture is stirred at 0 °C for 30 minutes and then heated to reflux (approx. 66 °C) for 25 hours under a nitrogen atmosphere to ensure complete reduction.[6]
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Workup and Quenching (Fieser method): The reaction is cooled back to 0 °C. The excess LAH is carefully quenched by the sequential, dropwise addition of:
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Distilled water (volume corresponding to mass of LAH used, e.g., 1.8 g LAH requires 1.8 mL H₂O).
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15-20% aqueous sodium hydroxide (same volume as water).
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Distilled water (3 times the initial volume of water). This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid.
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Isolation and Purification: The mixture is stirred for 15 minutes, then the solids are removed by filtration and washed thoroughly with THF and dichloromethane.[2] The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield pure (1-Methyl-4-piperidinyl)methanamine.[2]
Caption: Experimental workflow for the LAH reduction of 1-Methylisonipecotamide.
Part 3: Applications in Research and Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are key components of numerous therapeutic agents.
Role as a Versatile Building Block
Both 4-(aminomethyl)piperidine and its N-alkylated derivatives are versatile intermediates.[5] The primary and secondary amine functionalities provide nucleophilic handles for the construction of more complex molecules, including amides, ureas, sulfonamides, and secondary/tertiary amines through reductive amination.
Therapeutic Targets and Applications
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Antiviral Agents: (1-Methyl-4-piperidinyl)methanamine is explicitly cited as a reagent used in the synthesis of novel indole-carboxamides that function as inhibitors of neurotropic alphaviruses.[2][][4] This highlights its direct applicability in developing treatments for infectious diseases.
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Central Nervous System (CNS) Ligands: The broader N-alkyl-4-aminomethylpiperidine scaffold has demonstrated significant affinity for targets within the CNS.[7] This includes:
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CCR5 Antagonists: The 4-substituted-4-aminopiperidine motif is a key building block for piperazine-based CCR5 antagonists, which are investigated as HIV-1 entry inhibitors.[1]
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Peptide Synthesis: 4-Methylpiperidine (a related compound, not the primary topic) has been studied and validated as an effective reagent for the removal of the Fmoc protecting group during solid-phase peptide synthesis (SPPS), demonstrating the utility of substituted piperidines in diverse synthetic applications.[8]
Conclusion
While the specific compound (4-Methylpiperidin-4-yl)methanamine is not extensively characterized in common literature, the 4-substituted-4-aminopiperidine scaffold it represents is of undeniable importance to the pharmaceutical sciences. Its utility as a rigid, three-dimensional building block allows for the precise spatial orientation of functional groups, making it a valuable core for designing potent and selective ligands for a wide array of biological targets. Understanding the nuanced synthesis and the distinct properties of its various isomers, such as the well-documented (1-Methylpiperidin-4-yl)methanamine, provides researchers with the foundational knowledge required to leverage this versatile chemical entity in the pursuit of novel therapeutics.
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PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]
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